molecular formula C6H14ClNO B6200156 (5R)-5-methyl-1,4-oxazepane hydrochloride CAS No. 2694057-65-1

(5R)-5-methyl-1,4-oxazepane hydrochloride

Cat. No.: B6200156
CAS No.: 2694057-65-1
M. Wt: 151.63 g/mol
InChI Key: WYSIGZNUVPDDKA-FYZOBXCZSA-N
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Description

(5R)-5-Methyl-1,4-oxazepane hydrochloride, also known as 5MOHCl, is an organic compound with a unique structure and properties. It is a chiral molecule that has been used in various scientific research applications, such as drug design and synthesis, biochemistry and physiology.

Scientific Research Applications

(5R)-5-methyl-1,4-oxazepane hydrochloride has been used in various scientific research applications, including drug design and synthesis, biochemistry and physiology. It has been used as a chiral ligand in asymmetric catalysis, a process that allows for the synthesis of chiral compounds with high optical purity. It has also been used as a building block in the synthesis of various small molecules, such as amino acids, peptides, and antibiotics. Additionally, this compound has been used in the study of the biochemical and physiological effects of various compounds, such as neurotransmitters, hormones, and drugs.

Mechanism of Action

The mechanism of action of (5R)-5-methyl-1,4-oxazepane hydrochloride is not well understood. However, it is thought to act as a chiral ligand in asymmetric catalysis, allowing for the synthesis of chiral compounds with high optical purity. Additionally, it is thought to interact with various enzymes and receptors in the body, allowing for the study of the biochemical and physiological effects of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is thought to interact with various enzymes and receptors in the body, allowing for the study of the biochemical and physiological effects of various compounds. Additionally, it has been used in the study of the effects of various drugs, such as antidepressants and antipsychotics.

Advantages and Limitations for Lab Experiments

The use of (5R)-5-methyl-1,4-oxazepane hydrochloride in lab experiments has several advantages. It is a relatively inexpensive and easy to synthesize compound, making it ideal for use in the synthesis of various small molecules. Additionally, it is a chiral molecule, allowing for the synthesis of chiral compounds with high optical purity. However, there are some limitations to its use in lab experiments. It is a relatively new compound, so its properties and effects are not fully understood. Additionally, its effects on the body are not well understood, making it difficult to predict the effects of various compounds on the body.

Future Directions

There are several potential future directions for the use of (5R)-5-methyl-1,4-oxazepane hydrochloride. It could be used in the synthesis of more complex molecules, such as peptides and antibiotics. Additionally, it could be used in the study of the biochemical and physiological effects of various compounds, such as neurotransmitters, hormones, and drugs. Additionally, it could be used in the development of new drugs, such as antidepressants and antipsychotics. Finally, it could be used in the development of new chiral ligands for asymmetric catalysis.

Synthesis Methods

The synthesis of (5R)-5-methyl-1,4-oxazepane hydrochloride is a multi-step process. The first step is the preparation of the starting material, which is 5-methyl-1,4-oxazepane. This is typically done by reacting 1,4-dibromobutane with sodium hydroxide and methyl iodide. The next step is the conversion of the starting material into the hydrochloride salt. This is done by reacting the starting material with hydrochloric acid, producing this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5R)-5-methyl-1,4-oxazepane hydrochloride involves the reaction of 5-methyl-1,4-oxazepane with hydrochloric acid.", "Starting Materials": [ "5-methyl-1,4-oxazepane", "Hydrochloric acid" ], "Reaction": [ "To a solution of 5-methyl-1,4-oxazepane in anhydrous ether, add hydrochloric acid dropwise with stirring.", "Continue stirring the reaction mixture for several hours at room temperature.", "Filter the resulting precipitate and wash with ether to obtain the hydrochloride salt of (5R)-5-methyl-1,4-oxazepane." ] }

2694057-65-1

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

(5R)-5-methyl-1,4-oxazepane;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-6-2-4-8-5-3-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1

InChI Key

WYSIGZNUVPDDKA-FYZOBXCZSA-N

Isomeric SMILES

C[C@@H]1CCOCCN1.Cl

Canonical SMILES

CC1CCOCCN1.Cl

Purity

95

Origin of Product

United States

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